

Technical Guide: NMR Spectral Data of 4-Methoxy-2-methylbenzyl Alcohol

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Compound of Interest

Compound Name: **4-Methoxy-2-methylbenzyl alcohol**

Cat. No.: **B1302212**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) spectral data for **4-methoxy-2-methylbenzyl alcohol**. Due to the limited availability of published experimental spectra for this specific isomer, this guide presents predicted ¹H and ¹³C NMR data, alongside comprehensive experimental protocols for acquiring such data. This information is intended to serve as a valuable resource for researchers involved in the synthesis, identification, and characterization of this compound.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for **4-methoxy-2-methylbenzyl alcohol**. These predictions are based on computational models and provide an expected range for chemical shifts and coupling constants.

Table 1: Predicted ¹H NMR Spectral Data for **4-Methoxy-2-methylbenzyl Alcohol**

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
Ar-H (H6)	7.15 - 7.25	d	1H	~8.0
Ar-H (H5)	6.70 - 6.80	dd	1H	~8.0, ~2.5
Ar-H (H3)	6.65 - 6.75	d	1H	~2.5
-CH ₂ OH	4.60 - 4.70	s	2H	-
-OCH ₃	3.75 - 3.85	s	3H	-
Ar-CH ₃	2.20 - 2.30	s	3H	-
-OH	Variable (Broad)	s	1H	-

Table 2: Predicted ¹³C NMR Spectral Data for 4-Methoxy-2-methylbenzyl Alcohol

Carbon	Predicted Chemical Shift (δ , ppm)
C4 (C-OCH ₃)	158.0 - 159.0
C2 (C-CH ₃)	138.0 - 139.0
C1 (C-CH ₂ OH)	133.0 - 134.0
C6	129.0 - 130.0
C5	112.0 - 113.0
C3	111.0 - 112.0
-CH ₂ OH	63.0 - 64.0
-OCH ₃	55.0 - 56.0
Ar-CH ₃	18.0 - 19.0

Experimental Protocols

For researchers aiming to acquire experimental NMR data for **4-methoxy-2-methylbenzyl alcohol**, the following protocols provide a detailed methodology.

Sample Preparation for NMR Spectroscopy

- **Sample Purity:** Ensure the sample of **4-methoxy-2-methylbenzyl alcohol** is of high purity ($\geq 95\%$), as impurities can introduce extraneous signals and complicate spectral interpretation.
- **Solvent Selection:** Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl_3) is a common choice for this type of compound. For observing the hydroxyl (-OH) proton, which can undergo rapid exchange, deuterated dimethyl sulfoxide (DMSO-d_6) may be used.
- **Concentration:** Prepare a solution by dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
- **Internal Standard:** Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). Modern NMR spectrometers can also reference the residual solvent peak.

NMR Instrument Parameters

The following are typical parameters for acquiring ^1H and ^{13}C NMR spectra on a 400 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample.

^1H NMR Spectroscopy:

- **Spectrometer Frequency:** 400 MHz
- **Pulse Program:** A standard single-pulse experiment (e.g., ' zg30' on Bruker instruments).
- **Acquisition Time:** 2-4 seconds.
- **Relaxation Delay:** 1-5 seconds.
- **Number of Scans:** 8-16 scans, depending on the sample concentration.

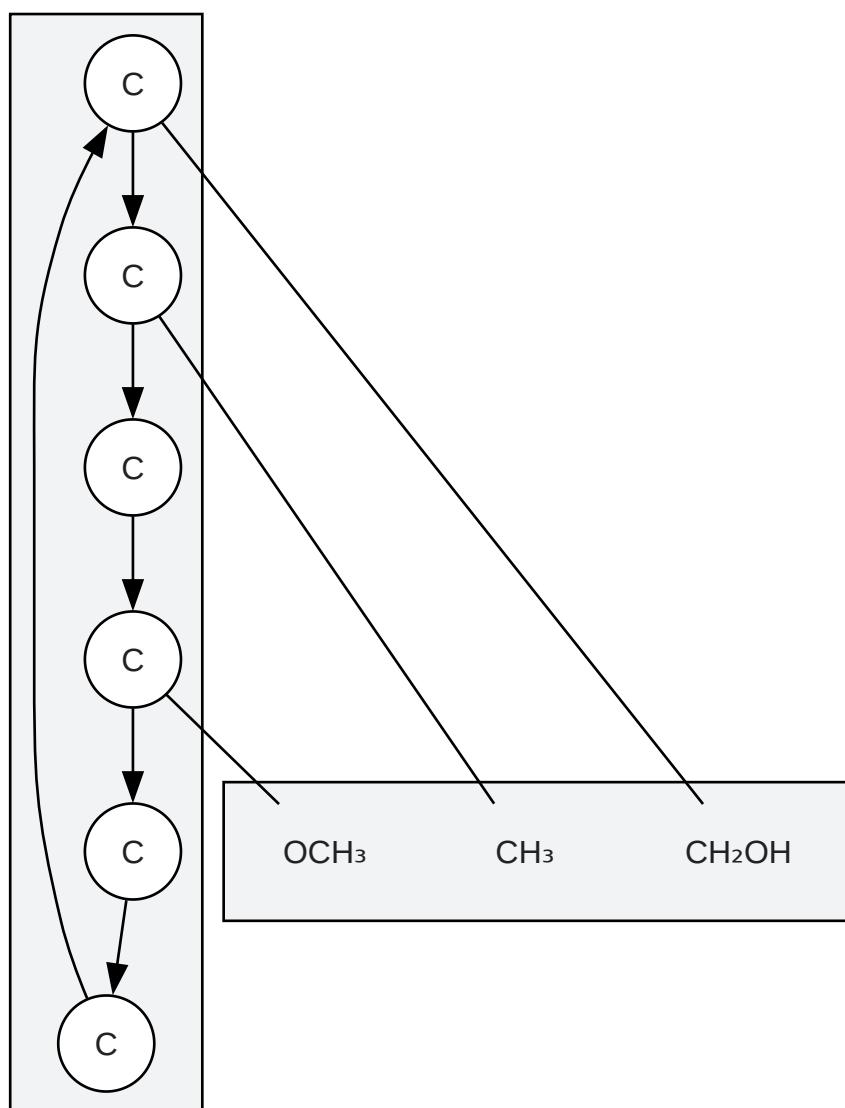
- Spectral Width: A range of 0-12 ppm is typically sufficient.

¹³C NMR Spectroscopy:

- Spectrometer Frequency: 100 MHz
- Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more scans may be necessary to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.
- Spectral Width: A range of 0-220 ppm is standard for most organic molecules.

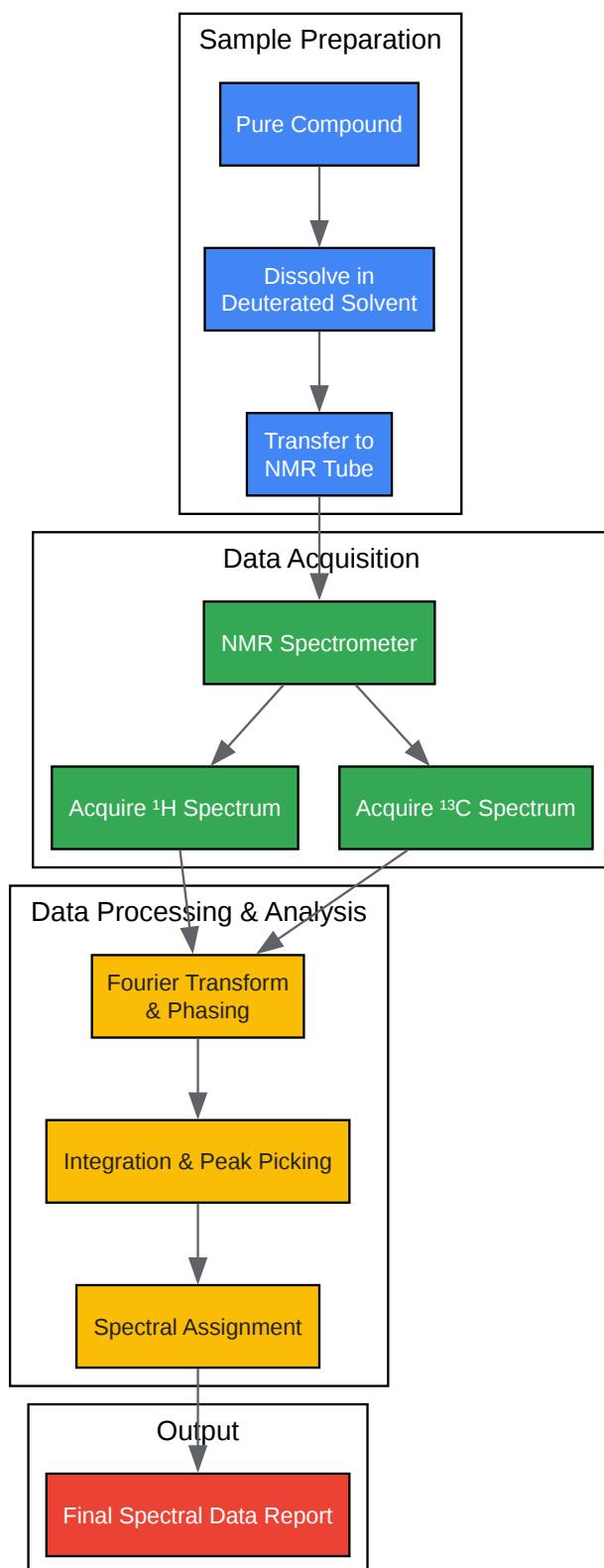
Visualizations

The following diagrams illustrate the chemical structure of **4-methoxy-2-methylbenzyl alcohol** and a general workflow for NMR analysis.



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Caption: Chemical structure of **4-methoxy-2-methylbenzyl alcohol**.



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Caption: General experimental workflow for NMR analysis.

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